![molecular formula C21H22O10 B1672296 Isosalipurposide CAS No. 4547-85-7](/img/structure/B1672296.png)
Isosalipurposide
Overview
Description
Isosalipurposide is a monosaccharide derivative that is trans-chalcone substituted by hydroxy groups at positions 4, 4’ and 6 and a beta-D-glucopyranosyloxy group at position 2’ respectively . It has a role as a plant metabolite and an antioxidant . It is a member of chalcones, a member of resorcinols, a beta-D-glucoside and a monosaccharide derivative . It is functionally related to a trans-chalcone . Isosalipurposide is a natural product found in Hordeum vulgare, Cyclamen persicum, and other organisms with data available .
Synthesis Analysis
In Isosalipurposide biosynthesis, CHS catalyzes 1-molecule coumaroyl-CoA and 3-molecule malonyl-CoA to form 2’,4’,6’,4-tetrahyroxychalcone (THC), and THC generates a stable Isosalipurposide in the vacuole under the action of chalcone2’-glucosyltransferases (THC2’GT) . The candidate THC2’GT gene (PdTHC2’GT) in Paeonia delavayi var. lutea was screened . At the same time, the upstream CHS gene (PdCHS) and the competitive CHI gene (PdCHI) were selected to study the biosynthesis pathway of Isosalipurposide .Molecular Structure Analysis
The molecular formula of Isosalipurposide is C21H22O10 . The IUPAC name is (E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one . The molecular weight is 434.4 g/mol .Chemical Reactions Analysis
In Isosalipurposide biosynthesis, CHS catalyzes 1-molecule coumaroyl-CoA and 3-molecule malonyl-CoA to form 2’,4’,6’,4-tetrahyroxychalcone (THC), and THC generates a stable Isosalipurposide in the vacuole under the action of chalcone2’-glucosyltransferases (THC2’GT) .Physical And Chemical Properties Analysis
The molecular formula of Isosalipurposide is C21H22O10 . The IUPAC name is (E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one . The molecular weight is 434.4 g/mol .Scientific Research Applications
Natural Dyeing Applications
Isosalipurposide has been explored for its potential in natural dyeing processes. It was isolated from Acacia cyanophylla flowers and used to dye wool fabrics. The study investigated the effects of dye bath pH and temperature on the dyeing process, finding that post-mordanting with metal salts like zinc sulphate could improve the light fastness of the dyed wool. This suggests that Isosalipurposide could serve as an eco-friendly dye with good fastness properties for textile applications (Ghouila et al., 2012).
Anticarcinogenic Activity
Research has demonstrated the anticarcinogenic potential of Isosalipurposide. An ethanol extract from Helichrysum maracandicum, containing Isosalipurposide, showed antiproliferative activity against cultured cells. Further, Isosalipurposide exhibited the ability to delay the formation of papillomas in a mouse model, suggesting a protective role against carcinogenesis. The suppression of p38 mitogen-activated protein kinase expression by Isosalipurposide may underlie its anticarcinogenic effects (Yagura et al., 2008).
Cytoprotective Effect Against Oxidative Injury
Isosalipurposide has shown a cytoprotective effect against oxidative injury in hepatocytes. It was found to activate Nrf2-antioxidant response element signaling, leading to the induction of target gene expression and increased intracellular glutathione levels. This activation provides a protective effect against oxidative damage, highlighting Isosalipurposide's potential as a therapeutic agent for oxidative stress-related diseases (Han et al., 2015).
Role in Pigment Synthesis
A study on the synthesis pathway of Isosalipurposide in Paeonia delavayi var. lutea clarified its biosynthesis. Key genes involved in the pathway were identified and cloned, revealing the process leading to Isosalipurposide accumulation. This research provides insights into the genetic control of pigment synthesis in plants, offering potential for breeding and biotechnological applications to enhance pigment production (Zou et al., 2022).
Future Directions
properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10/h1-8,16,18-24,26-29H,9H2/b6-3+/t16-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCWELFQKXIPCN-JSYAWONVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316840 | |
Record name | Isosalipurposide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isosalipurposide | |
CAS RN |
4547-85-7 | |
Record name | Isosalipurposide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4547-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isosalipurposide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isosalipurposide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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